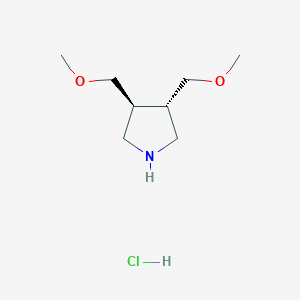

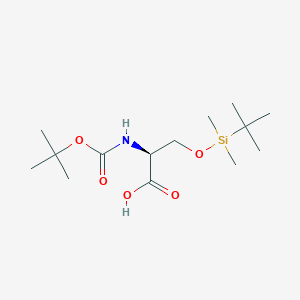

(3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

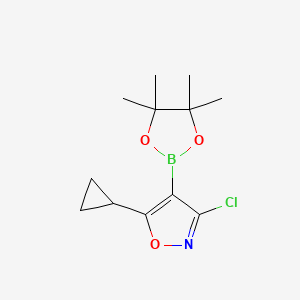

The molecular structure of pyrrolidines consists of a five-membered ring with four carbon atoms and one nitrogen atom . For “(3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride”, there would be additional functional groups attached to the ring, but without more specific information, it’s difficult to provide a detailed analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For pyrrolidines, these properties can vary widely depending on the specific functional groups attached to the ring . Without more specific information about “(3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride”, it’s difficult to provide a detailed analysis.Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

The five-membered pyrrolidine ring, including its derivatives like (3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine hydrochloride, is widely utilized in medicinal chemistry for the development of therapeutic agents. This saturated scaffold is particularly valued for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through a phenomenon known as "pseudorotation". These characteristics make pyrrolidine derivatives, including those with specific configurations such as (3S,4S), critical in the design of novel biologically active compounds. The versatility of the pyrrolidine ring facilitates the synthesis of bioactive molecules with target selectivity, offering a broad spectrum of potential therapeutic applications ranging from neurodegenerative disorders to cancer treatment. The structural diversity and stereochemical complexity of pyrrolidine derivatives enable the development of compounds with enhanced biological activity and selectivity, positioning them as a key focus in drug discovery and development processes (Li Petri et al., 2021).

Role in Supramolecular Chemistry

Pyrrolidine derivatives play a significant role in supramolecular chemistry, particularly in the construction of molecular capsules and other complex architectures. The ability of these compounds to engage in hydrogen bonding and other non-covalent interactions makes them suitable building blocks for the assembly of supramolecular structures. These capabilities are exemplified in the development of supramolecular capsules derived from calixpyrrole scaffolds, where pyrrolidine derivatives can act as key components. The structural features of pyrrolidine, including the potential for axial chirality and the presence of functional groups capable of engaging in directional interactions, contribute to the formation of highly organized and stable supramolecular assemblies. Such structures have applications in the encapsulation and selective recognition of molecules, highlighting the importance of pyrrolidine derivatives in the design of functional materials for chemical sensing, catalysis, and drug delivery systems (Ballester, 2011).

Mechanism of Action

properties

IUPAC Name |

(3S,4S)-3,4-bis(methoxymethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-10-5-7-3-9-4-8(7)6-11-2;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPVHJUZPTYXPK-WSZWBAFRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CNCC1COC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CNC[C@H]1COC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

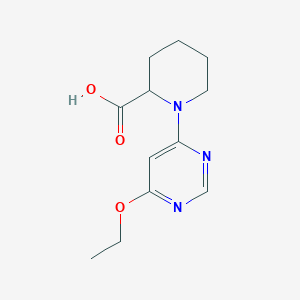

![Ethyl 3-chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B2998414.png)

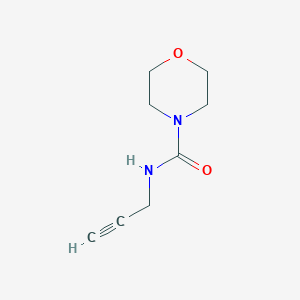

![Ethyl 2-(3-(2,2,2-trichloro-1-(4-methylbenzamido)ethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2998419.png)

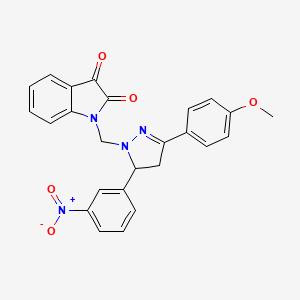

![(3Z)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2998421.png)

![3-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998422.png)

![ethyl 4-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2998430.png)